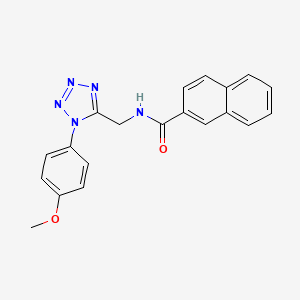

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

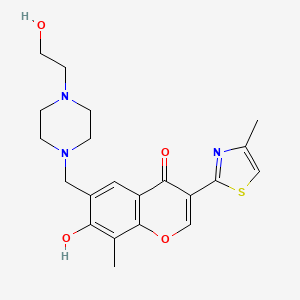

“N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide” is a complex organic compound. It contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom . It also has a methoxyphenyl group, which is a phenyl ring with a methoxy (OCH3) substituent, and a naphthamide group, which is derived from naphthalene with an amide functional group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrazole ring, methoxyphenyl group, and naphthamide group would each contribute to the overall structure .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The tetrazole ring is known to participate in various chemical reactions. The methoxy group in the methoxyphenyl part could potentially undergo demethylation, and the amide group in the naphthamide part could participate in hydrolysis or condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Applications De Recherche Scientifique

Anti-inflammatory and Analgesic Properties

Research on compounds structurally related to "N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide" demonstrates significant anti-inflammatory and analgesic properties. One study focused on methoxytetrahydropyrans, a series of compounds known for their potent inhibition of 5-lipoxygenase, an enzyme involved in the inflammatory process. This class of compounds, exemplified by their ability to inhibit leukotriene synthesis, shows potential for treating inflammatory conditions where leukotrienes play a critical role (Crawley et al., 1992).

Anticancer Activities

Compounds with a naphthamide structure have been evaluated for their anticancer activities. For example, novel derivatives incorporating 1,3,4-oxadiazole and pyrazole showed promising results in toxicity assessment, tumor inhibition, and anti-inflammatory actions. This suggests potential therapeutic applications in cancer treatment (Faheem, 2018).

Antimicrobial Effects

Synthetic efforts have led to the creation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole compounds, which were evaluated for their in vitro anticancer efficacy. Notably, certain compounds demonstrated significant activity against breast cancer cell lines, showcasing the therapeutic potential of naphthamide derivatives in oncology (Salahuddin et al., 2014).

Selective Binding and Activity at Sigma(1) Receptor

Methyl substitution on the piperidine ring of certain naphthamide derivatives has been explored as a means to achieve selective binding and activity at the sigma(1) receptor, an important target in neurological research and therapy. This approach has led to compounds with potent sigma(1) ligand activity and potential for use in positron emission tomography (PET) experiments, as well as applications in tumor research and therapy (Berardi et al., 2005).

Catalysis and Green Chemistry

In the realm of green chemistry, derivatives of naphthamide have been used as intermediates in catalytic processes aimed at synthesizing environmentally friendly compounds. For instance, studies on the methylation of 2-naphthol using dimethyl carbonate have demonstrated the effectiveness of naphthamide derivatives in facilitating selective and potent catalytic reactions, with implications for the production of important pharmaceutical intermediates (Yadav & Salunke, 2013).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O2/c1-27-18-10-8-17(9-11-18)25-19(22-23-24-25)13-21-20(26)16-7-6-14-4-2-3-5-15(14)12-16/h2-12H,13H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHJSLBWXKONOIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclohexyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide](/img/structure/B2708173.png)

![1-[4-(thiophen-3-yl)benzoyl]-4-(1H-1,2,3-triazol-1-yl)piperidine](/img/structure/B2708174.png)

![N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B2708175.png)

![N-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2708179.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5,7,8-trimethyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2708186.png)

![3-Chloro-4-[(6-chloropyridazin-3-yl)oxy]aniline](/img/structure/B2708187.png)

![9-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-9-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2708193.png)

![Lithium 3-ethyl-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2708194.png)